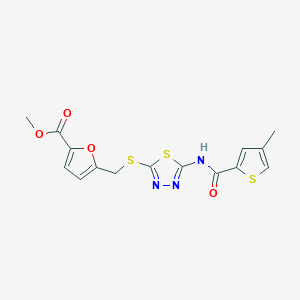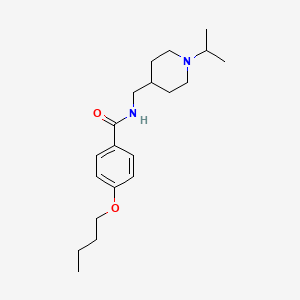
Methyl 5-(((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound belonging to the class of thiadiazole derivatives. It is characterized by the presence of thiadiazole and furan moieties, as well as a thiophene ring substituted with a methyl group and a carboxamide group. The compound's intricate structure allows it to exhibit unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Methyl 5-(((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic synthesis processes. One of the common synthetic routes includes:
Synthesis of the thiadiazole core through cyclization reactions involving appropriate precursors such as hydrazides and dithiocarbamates.
Introduction of the thiophene ring with a methyl group and a carboxamide group through electrophilic aromatic substitution or direct carboxylation.
Formation of the furan ring and its subsequent esterification to yield the final methyl ester derivative.
Industrial Production Methods: Industrial production of this compound is often optimized to enhance yield and purity while minimizing reaction times and costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms within the thiadiazole and thiophene rings.
Reduction: : Reduction reactions can occur at the carboxamide group or the ester linkage, leading to the formation of primary alcohols or amines.
Substitution: : The presence of various functional groups allows for nucleophilic or electrophilic substitution reactions, which can introduce new functionalities to the compound.
Oxidation: : Strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Suitable nucleophiles or electrophiles under controlled pH and temperature conditions.
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohols and amines.
Substitution: : Various substituted derivatives depending on the reacting agents.
Applications De Recherche Scientifique
Chemistry: The compound's complex structure makes it valuable in developing novel chemical entities with unique properties for catalytic and material science applications.
Biology: In biological research, this compound can serve as a model molecule to study the interactions between thiadiazole derivatives and biological macromolecules such as proteins and nucleic acids.
Medicine: Its potential medicinal properties include antimicrobial, anti-inflammatory, and anticancer activities. The compound's ability to interact with specific molecular targets can lead to the development of new therapeutic agents.
Industry: In industry, the compound can be used in the synthesis of advanced materials, including polymers and resins, due to its thermal stability and chemical reactivity.
Mécanisme D'action
The compound exerts its effects through various mechanisms, primarily involving its interaction with molecular targets such as enzymes and receptors. The thiadiazole and thiophene moieties play crucial roles in these interactions by forming hydrogen bonds, hydrophobic interactions, and coordination bonds with the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
5-(4-Methylthiophene-2-carboxamido)-1,3,4-thiadiazole-2-thiol
Methyl 5-(((5-(2-ethylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
Uniqueness: Methyl 5-(((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate stands out due to its specific structural combination of thiadiazole, thiophene, and furan rings, which endows it with distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propriétés
IUPAC Name |
methyl 5-[[5-[(4-methylthiophene-2-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S3/c1-8-5-11(23-6-8)12(19)16-14-17-18-15(25-14)24-7-9-3-4-10(22-9)13(20)21-2/h3-6H,7H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLBJEAYRIDCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2920095.png)
![N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2920097.png)

![6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2920101.png)

![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2920104.png)

![N-(2-(6-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2920110.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2920112.png)




